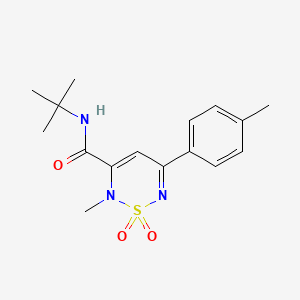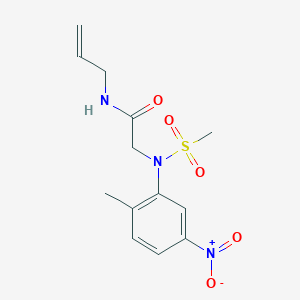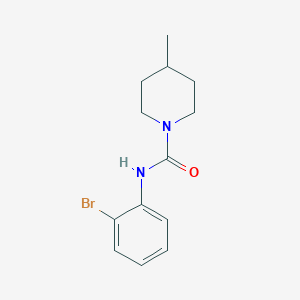![molecular formula C18H19N5OS B4540996 N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4540996.png)
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted chemical properties. Such compounds are often explored for their potential applications in materials science, pharmacology, and chemical synthesis. The structural elements suggest a molecule with possible pharmacological activities, given its inclusion of a pyridinyl group and a triazole moiety, both of which are common in drugs with diverse biological activities.
Synthesis Analysis
Synthesis of compounds similar to "N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide" often involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions such as halogenation, nucleophilic substitution, and condensation reactions. For example, the synthesis of triazole derivatives can be achieved through the cyclization of thiosemicarbazides under acidic conditions (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a 1,2,4-triazole ring, a pyridine ring, and a propanamide linkage, suggesting a complex three-dimensional architecture that can influence its physical and chemical properties. X-ray crystallography is a common method used to elucidate the crystal structure, showcasing intermolecular interactions such as hydrogen bonding and π-π stacking, which can significantly affect the compound's stability and reactivity (Wang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore the reactivity of the triazole and pyridine moieties. These sites can undergo various chemical transformations, including nucleophilic substitution, oxidation, and coordination with metal ions, leading to a wide range of derivatives with potentially altered chemical and biological properties. The reactivity can be exploited in the synthesis of complex molecules or coordination compounds (Zhu et al., 2000).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized derivatives of 1,2,4-triazoles, including compounds related to N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, exploring their antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacterial and fungal strains, indicating their potential as bases for developing new antimicrobial agents. For instance, some derivatives have demonstrated good to moderate antimicrobial activities, providing a foundation for further chemical modifications to enhance efficacy (Bayrak et al., 2009).
Anticancer Potential
Another significant area of application is in the development of anticancer agents. Compounds with structural similarities to N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For example, certain novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have shown notable cytotoxicity, especially against breast cancer cells, indicating their potential as leads for novel anticancer drug development (Murugavel et al., 2019).
Mécanisme D'action
Target of Action
AKOS000367806, also known as Z24303520 or N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, primarily targets the mast cell inhibitory receptor Siglec-6 . Siglec-6 is an inhibitory receptor selectively expressed on mast cells .
Mode of Action
The compound acts as an agonistic antibody that binds to Siglec-6 . This binding activates the native inhibitory function of the receptor, which in turn reduces mast cell activation . In pre-clinical studies, AK006 inhibited multiple modes of mast cell activation, including IgE, IL-33, KIT, C5a, and MRGPRX2, resulting in the broad suppression of inflammation . In addition to mast cell inhibition, AK006 reduced human tissue mast cells via antibody-dependent cellular phagocytosis (ADCP) .
Biochemical Pathways
The activation of Siglec-6 by AKOS000367806 leads to the formation of immunoregulatory synapses that recruit inhibitory signaling molecules required for potent mast cell inhibition . This results in the broad suppression of inflammation, affecting various biochemical pathways involved in mast cell activation .
Result of Action
The binding of AKOS000367806 to Siglec-6 and the subsequent activation of the receptor’s inhibitory function lead to a reduction in mast cell activation . This results in the broad suppression of inflammation . Additionally, AK006 has been shown to reduce human tissue mast cells via ADCP .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-4-5-9-15(12)20-17(24)13(2)25-18-22-21-16(23(18)3)14-8-6-10-19-11-14/h4-11,13H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIZMZSOQMPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NN=C(N2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4540916.png)
![N'-[4-(acetylamino)phenyl]-N,N-diethylethanediamide](/img/structure/B4540919.png)
![1-methyl-5-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4540939.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4540941.png)

![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4540960.png)


![2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4540979.png)

![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4540994.png)
![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)
